molecular formula C8H8N4S B1299987 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol CAS No. 3652-32-2

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1299987
CAS RN: 3652-32-2
M. Wt: 192.24 g/mol
InChI Key: ACDUEIIMRXEFHO-UHFFFAOYSA-N
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Description

The compound 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can be further functionalized to enhance its properties and potential uses .

Synthesis Analysis

The synthesis of 4H-1,2,4-triazole-3-thiols can be achieved using di-2-pyridylthionocarbonate as a thiocarbonyl transfer reagent, which is suitable for microplate parallel synthesis and produces samples in screening-ready condition . Another method involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Additionally, the synthesis of related compounds can be performed through multi-step reaction sequences involving starting materials such as methyl nicotinate or pyrrole, followed by various reactions including hydrazinolysis and nucleophilic addition .

Molecular Structure Analysis

The molecular structure of related triazole compounds has been studied using X-ray diffraction (XRD) and optimized through computational methods. For instance, the structure of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole was optimized by minimizing the forces acting on the atoms while keeping the lattice parameters fixed with experimental values . The crystal structure of another derivative, 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole, was determined to be orthorhombic with non-coplanar aromatic rings .

Chemical Reactions Analysis

The triazole derivatives can undergo various chemical reactions, including condensation with benzaldehyde to form Schiff bases , cyclo-condensation with thioacetic acid , and S-alkylation with methyl iodide or benzyl chloride . These reactions allow for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as chromatographic methods like thin-layer chromatography (TLC). These compounds exhibit strong intermolecular hydrogen bonding in the solid state and can exist in different tautomeric forms . The derivatives of 1,2,4-triazole-3-thiol containing the pyrrole synthon have been synthesized and their physico-chemical properties studied, confirming their structures and individuality . Additionally, the optical properties, such as the dispersion of linear and nonlinear optical susceptibilities and hyperpolarizability, have been theoretically investigated for related compounds .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Scientific Field : Organic Chemistry .
    • Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
    • Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including the Fischer indole synthesis, Madelung synthesis, and Bischler-Mohlau indole synthesis .
    • Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Synthesis of Triazole-Pyrimidine Hybrids

    • Scientific Field : Pharmaceutical Research .
    • Application Summary : Triazole-Pyrimidine hybrids are studied for their neuroprotective and anti-neuroinflammatory activity .
    • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
    • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • Synthesis of Pyridazine Derivatives

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Pyridazine derivatives are studied for their unique physicochemical properties, which can be important in drug-target interactions .
    • Methods of Application : The synthesis of pyridazine derivatives involves various chemical reactions, including the use of different catalysts and reagents .
    • Results or Outcomes : The pyridazine ring is endowed with unique properties, such as weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .
  • Synthesis of Triazole-Pyrimidine Hybrids

    • Scientific Field : Neuropharmacology .
    • Application Summary : Triazole-Pyrimidine hybrids are studied for their neuroprotective and anti-neuroinflammatory activity .
    • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .
    • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • Synthesis of Pyrimidine Derivatives

    • Scientific Field : Neuroprotection .
    • Application Summary : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
    • Methods of Application : The synthesis of pyrimidine derivatives involves various chemical reactions .
    • Results or Outcomes : The study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cells has shown promising results .
  • Synthesis of Indole Derivatives

    • Scientific Field : Cell Biology .
    • Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
    • Methods of Application : The synthesis of indole derivatives involves various chemical reactions .
    • Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Safety And Hazards

Like all chemicals, the safety and hazards of triazoles depend on the specific compound. Some triazoles are used as drugs and are safe for human consumption under the guidance of a healthcare professional, while others may be toxic or hazardous .

Future Directions

The field of triazole chemistry is a vibrant area of research, with scientists developing new synthetic methods, exploring new reactions, and discovering new applications in medicine, agriculture, and materials science .

properties

IUPAC Name

4-methyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDUEIIMRXEFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190024
Record name Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

CAS RN

3652-32-2
Record name 4-Methyl-5-(pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol
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Record name Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
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Record name Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
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Record name 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Synthesis routes and methods I

Procedure details

Isonicotinoyl chloride hydrochloride (27.5 g, 154.5 mmol) and 4-methyl-3-thiosemicarbazide (16.4 g, 155.9 mmol) were mixed in pyridine (200 ml) and stirred under argon at ambient temperature overnight. After evaporation to dryness, aqueous sodium hydroxide (250 mL, 2M, 500 mmol) was added and the resulting solution was heated at 60° C. for 16 h. After cooling to room temperature, the solution was neutralized with 6N hydrochloric acid. The precipitate that formed was collected by filtration to give the title compound (pale yellow solid, 16.4 g, 55%). 1H NMR (DMSO-d6), δ (ppm): 8.78 (dd, 2H), 7.75 (dd, 2H), 3.59 (s, 3H).
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

1-(4-Pyridoyl)-4-methylthiosemicarbazide (10.4 g, 4.97×10-2 mole) and 1 molar aqueous NaHCO3 (480 ml, 4.80×10-1 mole) were stirred and heated to reflux. After refluxing overnight, the reaction was cooled in an ice bath before being acidified by the dropwise addition of concentrated hydrochloric acid (40 ml, 4.8×10-1 mole). The product was collected by filtration and dried by suction.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mechanically stirred suspension of 2-isonicotinoyl-N-methylhydrazinecarbothioamide (610 g) in water (5.0 L) was added sodium bicarbonate (390 g) at r.t. The reaction mixture was thereafter slowly heated to 70° C. over 2 h, and maintained at that temperature for another 3.5 h before cooling (ice-bath) to 17° C., followed by adjusting the pH to 3 by slow addition (over 90 min) of concentrated hydrochloric acid (ca. 470 mL). Subsequent filtration of the reaction mixture, followed by washing the collected solid with dilute hydrochloric acid (0.1 N, 2×1.0 L), gave a wet cake that was dried at 100 mbar under a gentle stream of air for 1.5 days to yield 544 g of the title compound.
Quantity
610 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
1
Citations
T Okawa, Y Aramaki, M Yamamoto… - Journal of medicinal …, 2017 - ACS Publications
A novel class of therapeutic drug candidates for heart failure, highly potent and selective GRK2 inhibitors, exhibit potentiation of β-adrenergic signaling in vitro studies. Hydrazone …
Number of citations: 48 pubs.acs.org

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